molecular formula C23H21ClO3S B11831054 Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate

Cat. No.: B11831054
M. Wt: 412.9 g/mol
InChI Key: NYRICXUKUMPAHA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzyloxy group, a thioether linkage, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.

    Substitution: Amines or thiols; conditionsbase (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group and thioether linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenyl)acetate can be compared with similar compounds such as:

    Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the thioether and chlorophenyl groups.

    Ethyl 2-(4-(phenylthio)phenyl)acetate: Similar structure but lacks the benzyloxy group.

    Ethyl 2-(4-(benzyloxy)phenyl)acetate: Similar structure but lacks the thioether and chlorophenyl groups.

Properties

Molecular Formula

C23H21ClO3S

Molecular Weight

412.9 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]acetate

InChI

InChI=1S/C23H21ClO3S/c1-2-26-23(25)13-18-11-12-21(15-22(18)24)28-20-10-6-9-19(14-20)27-16-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3

InChI Key

NYRICXUKUMPAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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